Cas no 415974-11-7 (2-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enoic acid)

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-enoic acid is a synthetic organic compound featuring a tetrahydronaphthalene core linked to an acrylic acid moiety. This structure offers versatility as an intermediate in pharmaceutical and fine chemical synthesis, particularly in the development of biologically active molecules. The compound's rigid tetrahydronaphthalene scaffold enhances stereochemical control in reactions, while the acrylic acid group provides a reactive site for further functionalization, such as Michael additions or polymerization. Its stability under standard conditions and compatibility with common organic solvents make it suitable for diverse synthetic applications. Researchers value this compound for its potential in constructing complex architectures in medicinal chemistry and materials science.
2-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enoic acid structure
415974-11-7 structure
Product Name:2-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enoic acid
CAS No:415974-11-7
MF:C13H14O2
MW:202.249063968658
CID:6291523
PubChem ID:10976545
Update Time:2025-05-19

2-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enoic acid
    • 415974-11-7
    • EN300-2005552
    • Inchi: 1S/C13H14O2/c1-9(13(14)15)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,11H,1,4,6,8H2,(H,14,15)
    • InChI Key: NSUOBFBJTAZGRB-UHFFFAOYSA-N
    • SMILES: OC(C(=C)C1C2C=CC=CC=2CCC1)=O

Computed Properties

  • Exact Mass: 202.099379685g/mol
  • Monoisotopic Mass: 202.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 37.3Ų

2-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enoic acid Pricemore >>

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Additional information on 2-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enoic acid

Introduction to 2-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enoic acid (CAS No. 415974-11-7)

2-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 415974-11-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a tetrahydronaphthalene core linked to a prop-2-enoic acid moiety, has garnered attention due to its structural complexity and potential biological activities. The tetrahydronaphthalene scaffold, derived from the hydrogenation of naphthalene, imparts unique electronic and steric properties that make it a versatile building block in drug design. The presence of the prop-2-enoic acid group introduces reactivity and functionality that can be exploited for various synthetic transformations and biological interactions.

The synthesis of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enoic acid typically involves multi-step organic reactions, often starting from commercially available precursors such as tetralone derivatives. The introduction of the enoic acid functionality requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and cross-coupling reactions, have been employed to optimize the production process. These techniques not only enhance efficiency but also minimize unwanted byproducts, making the compound more suitable for further applications.

In recent years, there has been growing interest in exploring the pharmacological properties of molecules containing the tetrahydronaphthalen-1-yl moiety. This structural motif has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects. The aromatic system of the tetrahydronaphthalene core provides a platform for interactions with biological targets such as enzymes and receptors. Meanwhile, the prop-2-enoic acid group can serve as a pharmacophore or be modified to enhance binding affinity and selectivity.

One of the most compelling aspects of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enoic acid is its potential as a lead compound in drug discovery. Researchers have utilized computational modeling and high-throughput screening to identify derivatives with improved pharmacokinetic profiles. These studies have highlighted the importance of structural optimization in enhancing therapeutic efficacy while minimizing side effects. The compound’s versatility allows for modifications at multiple positions, enabling the development of a library of analogs with tailored properties.

The biological activity of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enoic acid has been investigated in several preclinical studies. Notably, its derivatives have shown promising results in inhibiting key enzymes involved in inflammatory pathways. For instance, modifications to the enoic acid group have led to compounds with potent COX (cyclooxygenase) inhibition properties, suggesting potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis. Additionally, studies have explored its interaction with other targets like serine proteases and kinases, which are implicated in cancer progression.

The chemical diversity inherent in tetrahydronaphthalene-based compounds has also spurred interest in their role as intermediates for more complex molecules. Researchers are leveraging this scaffold to develop novel heterocyclic frameworks that mimic natural products known for their therapeutic benefits. The combination of computational chemistry and synthetic organic chemistry has accelerated the discovery process by allowing rapid virtual screening followed by experimental validation.

From a synthetic chemistry perspective, 2-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enoic acid serves as an excellent model for studying reaction mechanisms and developing new synthetic strategies. Its complex architecture presents challenges that drive innovation in catalysis and purification techniques. Furthermore, tetrahydronaphthalen derivatives are valuable tools for understanding structure-function relationships in drug design. By systematically altering substituents on the core scaffold, researchers can gain insights into how molecular structure influences biological activity.

The future prospects for this compound are promising, particularly as advancements in synthetic biology enable more efficient production methods at scale. Innovations such as flow chemistry and biocatalysis could further streamline access to complex derivatives while reducing environmental impact. As our understanding of disease mechanisms evolves, so too will our ability to design molecules like 2-(1 , 12 , 13 , 14 -tetrahydronaphthalen - 11 - yl ) prop - 21 eno ic ac id ( CAS No . 41 5974 -11 -7 ) that offer targeted therapeutic intervention . p > < p > In conclusion, 25 - (11 ,12 ,13 ,14 - tetrahydronaphthalen -11 - yl ) prop -21 eno ic ac id ( CAS No .41 5974 -11 -7 ) represents an intriguing compound with significant potential across multiple domains including pharmaceutical research, synthetic chemistry,and medicinal chemistry . Its unique structural features make it a valuable scaffold for developing novel therapeutics aimed at treating various diseases . As research continues, we can expect even greater insights into its capabilities and applications . p >

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